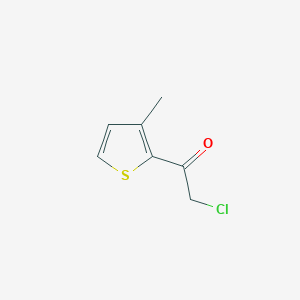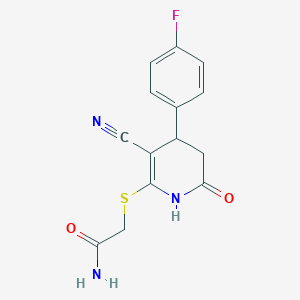
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.422. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Characterization
Research in organic chemistry has led to the development of novel synthetic routes for producing compounds with pyrazole-carboxamide structures, offering insights into their chemical properties and potential applications. These studies involve the synthesis, characterization, and differentiation of isomers through chromatographic, spectroscopic, and crystal structure analysis. This foundational work is critical for advancing the understanding of such compounds, enabling further exploration of their applications in various fields including medicinal chemistry and materials science (McLaughlin et al., 2016).
Pharmacological Applications
The pharmacological properties of carboxamide-type synthetic cannabinoids, including their agonist activities at CB1 and CB2 receptors, have been evaluated. Such research provides valuable information on the potential therapeutic uses of these compounds, despite the focus on synthetic cannabinoids which may differ structurally from the specific compound . Understanding receptor interactions is crucial for the development of new medications targeting neurological disorders, pain management, and other conditions (Doi et al., 2017).
Anticancer and Antimicrobial Activities
Investigations into the cytotoxic effects of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlight the potential for developing new anticancer agents. These studies include the synthesis of compounds and their in vitro evaluation against various cancer cell lines, offering insights into their efficacy and mechanism of action. Such research underscores the importance of pyrazole-carboxamide derivatives in the search for novel treatments for cancer (Hassan et al., 2014).
Material Science Applications
The structural characteristics of pyrazole-carboxamide compounds, including their crystal structures and molecular interactions, are of interest in material science. These properties can influence the development of new materials with specific functionalities, such as improved stability, electronic properties, or catalytic activities. Research in this area lays the groundwork for the innovative use of such compounds in various technological applications (Abdel-Wahab et al., 2013).
properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2/c25-18-7-3-5-16(11-18)13-30-14-20(23(31)28-22-10-2-1-9-21(22)27)24(29-30)32-15-17-6-4-8-19(26)12-17/h1-12,14H,13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGOXXXGPNKNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2628536.png)


![1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2628543.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2628544.png)
![7-Butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2628545.png)



![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)
![4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2628554.png)

![4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2628557.png)